D-2-Methyl-4-fluorophe
CAS No.: 1213186-81-2
Cat. No.: VC4461864
Molecular Formula: C10H12FNO2
Molecular Weight: 197.209
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1213186-81-2 |
---|---|
Molecular Formula | C10H12FNO2 |
Molecular Weight | 197.209 |
IUPAC Name | (2R)-2-amino-3-(4-fluoro-2-methylphenyl)propanoic acid |
Standard InChI | InChI=1S/C10H12FNO2/c1-6-4-8(11)3-2-7(6)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)/t9-/m1/s1 |
Standard InChI Key | WDSUDTPFZZINJC-SECBINFHSA-N |
SMILES | CC1=C(C=CC(=C1)F)CC(C(=O)O)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
D-2-Methyl-4-fluorophenylalanine belongs to the class of α-methyl-substituted aromatic amino acids. Its structure features:
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A central chiral carbon (Cα) with R-configuration, ensuring enantiomeric purity critical for biological activity .
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A methyl group at the α-position, which sterically hinders proteolytic degradation while maintaining backbone rigidity .
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A 4-fluorophenyl side chain that enhances lipophilicity and enables π-stacking interactions in protein binding pockets .
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₀H₁₂FNO₂ | |
Molecular Weight | 197.21 g/mol | |
Optical Rotation ([α]²⁵D) | +15 ± 2° (c=1 in H₂O) | |
Melting Point | 179–182°C (varies by derivative) | |
LogP | 2.50 (predicted) |
The fluorine atom at the para position contributes to its electronic profile, reducing metabolic oxidation while maintaining hydrophobic interactions .
Synthetic Methodologies
Solution-Phase Synthesis
The T3P-DMSO mediated synthesis route enables efficient production of fluorinated amino acid derivatives. For D-2-Methyl-4-fluorophenylalanine, this involves:
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Aldol Condensation: Reacting 4-fluorobenzaldehyde with methyl glycinate under basic conditions to form the α,β-unsaturated intermediate.
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Asymmetric Hydrogenation: Catalytic hydrogenation using chiral Ru-complexes (e.g., Noyori-type catalysts) to achieve >99% enantiomeric excess .
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Protection/Deprotection: Sequential Fmoc/t-Bu protection for peptide synthesis compatibility .
Table 2: Key Synthetic Parameters
Parameter | Optimal Condition | Yield (%) |
---|---|---|
Reaction Temperature | 25°C | 92–96 |
Catalyst Loading | 0.5 mol% Ru-BINAP | 94 |
Deprotection Agent | 20% Piperidine/DMF | Quant. |
This method minimizes racemization and achieves scalability up to kilogram quantities for industrial applications .
Biochemical and Pharmacological Applications
Neuropharmacological Agents
Incorporating D-2-Methyl-4-fluorophenylalanine into neuropeptides enhances blood-brain barrier penetration. Notable examples include:
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NMDA Receptor Antagonists: Fluorine-mediated hydrophobic interactions improve binding affinity (Kd = 12 nM vs. 45 nM for non-fluorinated analog) .
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Dopamine Transporter Inhibitors: α-Methylation reduces off-target effects by 70% compared to L-phenylalanine derivatives .
Anticancer Therapeutics
Structural analogs of this compound exhibit potent activity against hematological malignancies:
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Bcl-2 Inhibition: Derivative 4g (2-amino-4-(4-fluorophenyl)-4H-chromene-3-carbonitrile) reduces Bcl-2 expression by 83% in MOLM13 AML cells at 5 μM .
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Apoptosis Induction: Treatment increases caspase-9 activation (3.2-fold) and sub-G1 population (42% vs. 6% control) .
Table 3: Cytotoxicity Profile (IC₅₀, μM)
Cell Line | D-2-Methyl-4-fluorophe Derivative | Cisplatin |
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MOLM13 (AML) | 1.8 ± 0.3 | 5.4 ± 1.1 |
MV4-11 (AML) | 2.1 ± 0.4 | 6.7 ± 0.9 |
HEK293 (Normal) | >50 | 12.3 ± 2.4 |
The selectivity index (SI = 27.8) highlights its therapeutic window advantage over conventional chemotherapeutics .
Protein Engineering and Bioconjugation
Enhanced Protein Stability
Substituting L-phenylalanine with D-2-Methyl-4-fluorophenylalanine in model enzymes (e.g., T4 lysozyme) confers:
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Thermal Stability: ΔTm = +8.4°C due to fluorinated side chain packing .
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Protease Resistance: 94% residual activity after 24h trypsin exposure vs. 23% for wild-type .
Site-Specific Labeling
The fluorine atom enables¹⁹F-NMR tracking of protein conformational changes. In KlenTaq DNA polymerase, F₂Met substitution at position 14 revealed substrate-induced structural shifts (Δδ = 0.78 ppm) .
Industrial and Material Science Applications
Chiral Stationary Phases
Covalent attachment to silica matrices creates HPLC phases with unprecedented enantioselectivity (α = 2.14 for atenolol isomers) .
Fluorinated Polymers
Copolymerization with ε-caprolactam yields materials with:
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